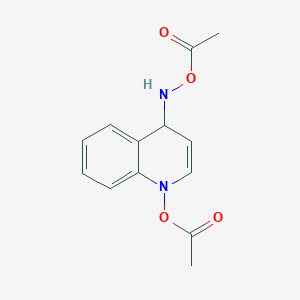
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide typically involves the reaction of 4-hydroxyquinoline derivatives with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4,8-dione derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-aminoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.
Aplicaciones Científicas De Investigación
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, resulting in the death of cancer cells or the inhibition of microbial growth .
Comparación Con Compuestos Similares
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide can be compared with other quinoline derivatives, such as:
4-hydroxyquinoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
2-hydroxyquinoline: Exhibits antifungal and antibacterial activities and is used in the development of agrochemicals.
4-aminoquinoline: Widely studied for its antimalarial properties and used in the treatment of malaria.
This compound stands out due to its unique acetyl group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
38539-23-0 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
[(1-acetyloxy-4H-quinolin-4-yl)amino] acetate |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)18-14-12-7-8-15(19-10(2)17)13-6-4-3-5-11(12)13/h3-8,12,14H,1-2H3 |
Clave InChI |
MKNWGUKXNRXMFC-UHFFFAOYSA-N |
SMILES |
CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C |
SMILES canónico |
CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C |
Sinónimos |
O,O-diacetyl-4-hydroxyaminoquinoline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















